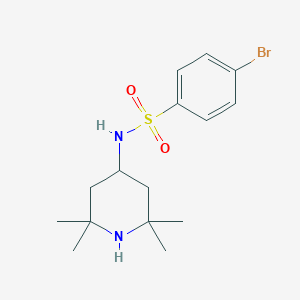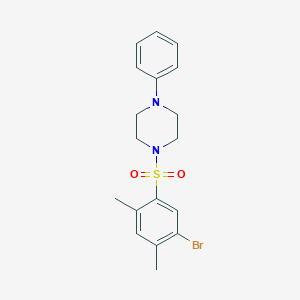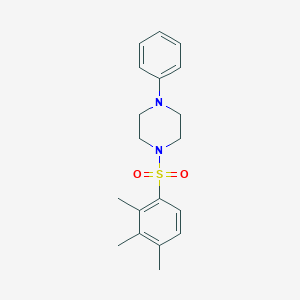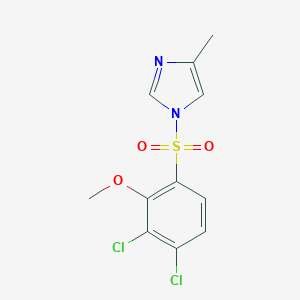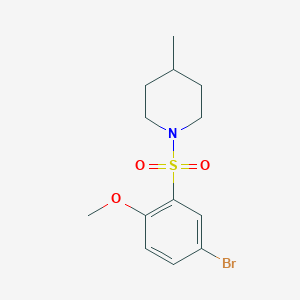
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine is a chemical compound with the molecular formula C13H18BrNO3S It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a methyl group
Aplicaciones Científicas De Investigación
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye damage . The compound should not be inhaled, and protective clothing, gloves, and eye/face protection should be worn when handling the compound . If the compound is swallowed or comes into contact with the skin or eyes, medical attention should be sought immediately .
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other sulfonyl compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Result of Action
The molecular and cellular effects of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine’s action are currently unknown
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-methoxybenzenesulfonyl chloride. This can be achieved by reacting 5-bromo-2-methoxybenzenesulfonic acid with thionyl chloride.
Formation of the Piperidine Derivative: The next step involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like thionyl chloride.
Análisis De Reacciones Químicas
Types of Reactions
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding anilines, while coupling reactions can produce biaryl compounds.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine is unique due to the presence of both a sulfonyl group and a piperidine ring, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-10-5-7-15(8-6-10)19(16,17)13-9-11(14)3-4-12(13)18-2/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTPUTRVKLIAAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(Propan-2-yl)phenyl]-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B345737.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B345739.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345778.png)

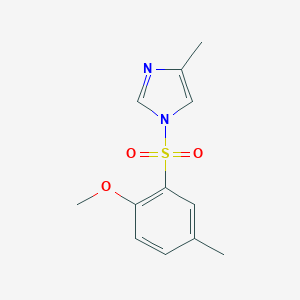

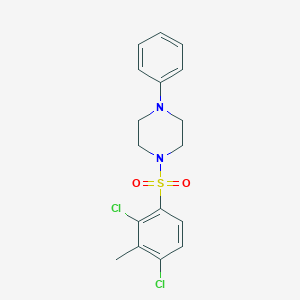
![4-Chloro-1-[(4-methylpiperidyl)sulfonyl]naphthalene](/img/structure/B345785.png)
